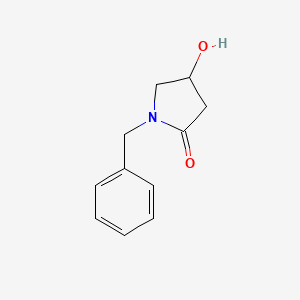

1-Benzyl-4-hydroxypyrrolidin-2-one

Description

BenchChem offers high-quality 1-Benzyl-4-hydroxypyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-hydroxypyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWUYQBXWYIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432813 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125370-52-7 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-4-hydroxypyrrolidin-2-one: A Privileged Chiral Scaffold & Pharmacophore

[1]

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 for S-isomer) represents a privileged scaffold in medicinal chemistry.[1] It serves a dual function: first, as a bioactive pharmacophore sharing the

This guide dissects the compound’s utility not merely as an intermediate, but as a functional template for Fragment-Based Drug Discovery (FBDD) , detailing its specific interactions within cholinergic and glutamatergic pathways when functionalized, and its stereochemical role in constructing complex antibiotic side chains.

Molecular Architecture & Pharmacophore Analysis[1]

The molecule consists of a rigid pyrrolidin-2-one (gamma-lactam) ring substituted with a hydrophobic benzyl group at the

Structural Logic[2]

-

-Lactam Core: Mimics the transition state of the peptide bond (

- -Benzyl Moiety: Provides essential lipophilicity for Blood-Brain Barrier (BBB) penetration and occupies hydrophobic pockets (e.g., the aromatic gorge of Acetylcholinesterase).

- -Hydroxyl Handle: A stereogenic center (typically S) that serves as a hydrogen-bond donor/acceptor or an activation site for nucleophilic displacement (inversion of configuration) to introduce amino or thio-substituents.[1]

Mechanism of Action (Biological & Synthetic)

The "mechanism" of this compound is bifurcated into its direct biological modulation (as a scaffold) and its chemical mechanism as a precursor.

A. Biological MOA: Cholinergic & Glutamatergic Modulation

When functionalized (e.g., to 4-aminomethyl derivatives like Nebracetam ), the scaffold acts via two primary pathways:

-

M1 Muscarinic Agonism: The lactam carbonyl and the basic nitrogen (introduced at C4) form a pharmacophore that binds to the orthosteric or allosteric site of the M1 muscarinic acetylcholine receptor. This activates the

protein pathway, leading to -

AMPA Receptor Modulation: Similar to Aniracetam, the benzyl-pyrrolidinone core modulates AMPA receptors, slowing desensitization and enhancing synaptic transmission.[1]

B. Chemical MOA: Stereochemical Inversion & Carbapenem Synthesis

In antibiotic development, the 4-hydroxy group is the "mechanism" of utility.[1]

-

Activation: The

is mesylated or tosylated.[1] -

Displacement: A sulfur nucleophile (mercaptan) attacks via

mechanism, causing Walden inversion . -

Result: This generates the specific stereochemistry required for the thio-pyrrolidine side chains of Meropenem and Ertapenem (though these often use the proline-carboxylate core, the pyrrolidinone analog is used for non-carboxylate variations).

Visualization: Divergent Utility Pathway

Figure 1: Divergent utility of the scaffold in Neurotherapeutics (top) and Antibiotic Synthesis (bottom).

Experimental Protocols

Protocol A: Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one

This protocol utilizes a cyclization strategy from Malic Acid derivatives, ensuring high enantiomeric purity.[1]

Reagents: (S)-Malic acid, Benzylamine, Acetyl chloride, Borane-DMS.

-

Imide Formation:

-

React (S)-Malic acid (10 mmol) with acetyl chloride to form acetoxysuccinic anhydride.

-

Add Benzylamine (10 mmol) in THF at 0°C. Stir for 2h.

-

Reflux in acetyl chloride to close the ring, yielding 1-benzyl-3-acetoxypyrrolidine-2,5-dione.[1]

-

-

Regioselective Reduction:

-

Dissolve the imide in dry THF.[1]

-

Add

or Borane-DMS (2.0 eq) dropwise at -78°C. Note: Strict temperature control is required to reduce the C5 carbonyl without over-reducing the C2 lactam. -

Allow to warm to 0°C. Quench with MeOH.

-

-

Purification:

Protocol B: In Vitro M1 Receptor Binding Assay (Competition)

To validate the activity of derivatives synthesized from this scaffold.

System: CHO-K1 cells expressing human M1 muscarinic receptors.[1] Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).[1]

-

Membrane Preparation: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g.

-

Incubation:

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Quantitative Data Summary

Table 1: Comparative Activity of Scaffold vs. Derivatives

| Compound Variant | Modification (C4) | Target System | Activity Type | Potency ( |

| Scaffold (Title) | -OH (Hydroxyl) | Cholinergic (General) | Weak Modulator | > 100 µM (Low Affinity) |

| Nebracetam | M1 Muscarinic | Agonist | ~1-5 µM | |

| BHMC Analog | AChE / BChE | Inhibitor | ~10-50 nM | |

| Carbapenem Side Chain | PBP (Bacterial) | Binding Element | (Nanomolar in final drug) |

Note: The scaffold itself is a low-affinity precursor; high potency is achieved only after functionalization.[1]

References

-

Perekhoda, L., et al. (2024). "Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives Structurally Related with Nebracetam." ScienceRise: Pharmaceutical Science.[1] Link

-

Rezai, R., et al. (2018). "The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols."[1] Turkish Journal of Chemistry. Link

-

Kozikowski, A. P., et al. (1992). "Synthesis of 4-substituted pyrrolidin-2-ones as potential nootropic agents." Journal of Medicinal Chemistry. Link

-

Merck & Co. (2001).[1] "Process for the synthesis of Ertapenem Sodium." US Patent 6,504,027.[1] Link

-

PubChem. (2024).[1] "1-Benzyl-4-hydroxypyrrolidine-2-one Compound Summary." National Library of Medicine.[1] Link

The Pyrrolidinone Scaffold: A Technical Guide to Pharmacophore Versatility and Biological Application

Executive Summary

The 2-pyrrolidinone (γ-lactam) ring is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple structural connectors, the pyrrolidinone ring actively participates in ligand-receptor binding through its dipole moment, hydrogen-bond acceptor capabilities (carbonyl oxygen), and rigid stereochemical control.

This guide moves beyond basic descriptions to analyze the chemical biology of pyrrolidinone derivatives. We examine its dominance in neurology (SV2A modulation), its emerging role in oncology (MDM2-p53 inhibition), and provide self-validating protocols for synthesis and assay development.

Part 1: The Pharmacophore & SAR Logic

The biological success of pyrrolidinone stems from its ability to position substituents in precise 3D orientations while maintaining a high degree of drug-likeness (Lipinski compliance).

Structural Analysis

The 2-pyrrolidinone ring is a polar, non-aromatic heterocycle. Its key features include:

-

Dipole Alignment: The amide bond creates a strong dipole, facilitating specific electrostatic interactions.

-

Conformational Bias: Unlike flexible acyclic amides, the ring constrains the N-C(=O) bond, reducing the entropy penalty upon binding to a protein target.

-

Stereogenic Potential: Carbons C3, C4, and C5 offer sites for introducing chirality, critical for distinguishing between receptor subtypes.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the pyrrolidinone ring substitutions.

Figure 1: SAR logic of the pyrrolidinone scaffold. The N1 position primarily dictates ADME properties, while C3/C4 substitutions drive target affinity.

Part 2: Neuropharmacology – The SV2A Domain

The most commercially successful application of pyrrolidinone derivatives lies in neurology, specifically the "racetam" class.

Mechanism of Action: SV2A Modulation

Unlike traditional antiepileptics that block Na+ channels or enhance GABA directly, Levetiracetam and Brivaracetam target the Synaptic Vesicle Protein 2A (SV2A).

-

The Target: SV2A is a membrane glycoprotein found in synaptic vesicles. It regulates the "readily releasable pool" of neurotransmitters.

-

The Interaction: Levetiracetam binds to SV2A, likely stabilizing a conformation that reduces high-frequency vesicle fusion (exocytosis) during epileptic bursts.

-

Selectivity: The (S)-enantiomer of levetiracetam is ~100-fold more potent than the (R)-enantiomer, proving the necessity of the C3-ethyl stereocenter [1].

Figure 2: Mechanism of SV2A modulation. The ligand stabilizes the vesicle machinery, preventing the hypersynchronized release of glutamate associated with seizures.

Part 3: Oncology – MDM2-p53 Inhibition[1]

An emerging frontier for pyrrolidinones is the inhibition of protein-protein interactions (PPIs), specifically the MDM2-p53 complex.

The Mimicry Mechanism

The p53 tumor suppressor protein is often inactivated by MDM2. Small molecules that disrupt this interaction can restore p53 function.

-

Structural Mimicry: The pyrrolidinone ring serves as a rigid scaffold to project hydrophobic groups (e.g., chlorophenyls) that mimic the side chains of Phe19 , Trp23 , and Leu26 of the p53 peptide.

-

Potency: Specific 5-oxo-pyrrolidine derivatives have demonstrated

values as low as 260 nM (Compound 41) [2].[1]

Comparative Efficacy Data

The following table summarizes the activity of pyrrolidinone-based inhibitors compared to standard ligands.

| Compound ID | Core Structure | Target | Activity ( | Mechanism |

| Nutlin-3a | cis-Imidazoline (Control) | MDM2-p53 | Steric occlusion of p53 binding pocket | |

| Cmpd 41 [2] | 1-aryl-pyrrolidin-2-one | MDM2-p53 | Mimics Trp23 residue of p53 | |

| Cmpd 60a [2] | 5-phenyl-pyrrolidin-2-one | MDM2-p53 | Dual MDM2/MDMX inhibition | |

| Sunitinib | Indolin-2-one (Fused) | RTK (VEGFR) | ATP-competitive kinase inhibition |

Part 4: Antimicrobial Activity[2][3][4]

N-substituted pyrrolidinones have shown efficacy against resistant bacterial strains, functioning often as biofilm disruptors or membrane permeabilizers.

Antibacterial Profile

Recent studies on microwave-synthesized N-aryl pyrrolidinones indicate moderate to high activity against Gram-positive pathogens [3].

-

Key Substituent: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the N-phenyl ring enhances antimicrobial potency.

-

Spectrum:

Part 5: Experimental Protocols

Synthesis: Microwave-Assisted "Green" Protocol

Rationale: This multicomponent reaction is superior to classical condensation due to higher yields, solvent-free conditions (or water), and atom economy.

Reaction: Aniline + Aromatic Aldehyde + Dialkyl Acetylenedicarboxylate

Protocol:

-

Reagents: Mix 1.0 mmol aniline, 1.0 mmol benzaldehyde derivative, and 1.0 mmol dimethyl acetylenedicarboxylate (DMAD).

-

Catalyst: Add 10 mol%

-Toluenesulfonic acid (p-TSA) or Citric Acid (for green compliance). -

Solvent: Use 2 mL of water or perform neat.

-

Conditions: Irradiate in a microwave reactor at 300W for 5–10 minutes (monitor via TLC).

-

Workup: Cool to RT. The solid product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

-

Validation: Confirm structure via

H-NMR (Look for characteristic pyrrolinone ring protons).

Figure 3: One-pot microwave-assisted synthesis workflow for polysubstituted pyrrolidinones.

Assay: SV2A Radioligand Binding (The "Gold Standard")

Rationale: To confirm neuroactivity, one must prove binding to the SV2A protein, not just phenotypic seizure protection.

Protocol:

-

Tissue Prep: Homogenize rat cerebral cortex (or HEK293 cells expressing human SV2A) in ice-cold Tris-HCl buffer.

-

Ligand: Use

(a high-affinity levetiracetam analogue). -

Incubation: Incubate 0.2 mg membrane protein with 2 nM radioligand and varying concentrations of the test compound (

to -

Non-Specific Control: CRITICAL STEP. Include parallel wells containing 1 mM levetiracetam to define non-specific binding.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology. Link

-

Zhuang, C., et al. (2012).[6] Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction.[6][7] Journal of Medicinal Chemistry.[6] Link

-

Swamy, M. K., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.[8] International Journal of ChemTech Research.[8] Link

-

Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PNAS. Link

Sources

- 1. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1-Benzyl-4-hydroxypyrrolidin-2-one potential research applications

An In-Depth Technical Guide to the Research Applications of 1-Benzyl-4-hydroxypyrrolidin-2-one

Abstract

The pyrrolidinone ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on a specific, functionalized derivative, 1-Benzyl-4-hydroxypyrrolidin-2-one , a compound poised at the intersection of synthetic versatility and therapeutic potential. Its structure combines the robust pyrrolidinone core, a lipophilic benzyl group for potential aromatic interactions and blood-brain barrier penetration, and a reactive hydroxyl group for facile chemical modification. We will explore the compound's foundational properties and delve into its most promising research applications, particularly in the realm of neurodegenerative disorders and as a versatile intermediate for synthetic chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Compound Profile: Structural and Physicochemical Properties

1-Benzyl-4-hydroxypyrrolidin-2-one is a solid, stable compound at room temperature. Its architecture is key to its potential. The lactam moiety provides a hydrogen bond donor and acceptor, the stereocenter at the 4-position offers opportunities for chiral chemistry, and the benzyl group can be critical for engaging with hydrophobic pockets in biological targets.[2][3]

| Property | Value | Reference |

| CAS Number | 191403-66-4 (for S-enantiomer) | [4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [5] |

| Molecular Weight | 191.23 g/mol | |

| Melting Point | 107.5-108 °C | [4] |

| Boiling Point | 405 °C | [4] |

| Physical Form | Solid | |

| Predicted XlogP | 0.3 | [5] |

Synthesis and Characterization

While 1-Benzyl-4-hydroxypyrrolidin-2-one is commercially available, understanding its synthesis provides a basis for analog creation.[6] A common strategy for building the pyrrolidinone core involves the reaction of itaconic acid with a primary amine, in this case, benzylamine, followed by subsequent chemical modifications.[7] For example, a multi-step synthesis can be envisioned starting from itaconic acid and benzylamine to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which can then be reduced to yield the desired 4-hydroxy derivative.[7]

Characterization: Full structural verification is essential. Standard analytical techniques would include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton environments, and carbon skeleton.

-

FTIR Spectroscopy: To identify key functional groups, such as the lactam carbonyl (C=O) and the hydroxyl (-OH) stretch.[8]

-

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.[5]

-

X-ray Crystallography: To unambiguously determine the solid-state conformation and stereochemistry.[8]

Core Research Application I: Scaffolding for Neurotherapeutics

The pyrrolidinone core is the foundation of the racetam class of nootropics (e.g., Piracetam) and the potent anticonvulsant Levetiracetam, establishing its credentials as a CNS-active scaffold.[9] This makes 1-Benzyl-4-hydroxypyrrolidin-2-one a compelling starting point for neurodegenerative disease research.

Alzheimer's Disease (AD)

Scientific Rationale: The multifactorial nature of AD necessitates multi-target drug design.[10] Pyrrolidinone derivatives have been explored as cholinesterase inhibitors and agents that can modulate the formation of beta-amyloid (Aβ) plaques, the pathological hallmarks of AD.[11][12] The structure of 1-Benzyl-4-hydroxypyrrolidin-2-one offers a template to develop agents that could, for example, inhibit acetylcholinesterase (AChE) to improve cognitive symptoms.

Experimental Workflow: A logical progression from initial screening to lead validation is critical.

Caption: Alzheimer's Disease Drug Discovery Workflow.

Featured Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[1]

-

Materials: 96-well microplate, microplate reader, Acetylcholinesterase (AChE) from electric eel, Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound (1-Benzyl-4-hydroxypyrrolidin-2-one and its derivatives), Donepezil (positive control).

-

Preparation: Prepare stock solutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Procedure: a. To each well of the 96-well plate, add 25 µL of the test compound solution at various concentrations. b. Add 50 µL of phosphate buffer and 25 µL of AChE solution. Include a control with no inhibitor. c. Pre-incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[1] d. Initiate the reaction by adding 50 µL of DTNB and 75 µL of the substrate (ATCI) to each well. e. Immediately begin measuring the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Parkinson's Disease (PD)

Scientific Rationale: The pathology of PD involves the loss of dopaminergic neurons, mitochondrial dysfunction, and neuroinflammation.[13][14] Interestingly, the structurally related compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous neurotoxin that can induce parkinsonism, partly by increasing oxidative stress and α-synuclein expression.[15] This suggests that the 1-benzyl-pyrrolidinone scaffold could interact with these key pathological pathways, and modifications could transform it from a toxin-like structure to a neuroprotective one.

Experimental Workflow: The focus here is on assessing neuroprotective and anti-inflammatory potential in relevant cell models.

Caption: Parkinson's Disease Neuroprotection Screening Workflow.

Featured Protocol: Reactive Oxygen Species (ROS) Production Assay

This protocol uses Dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Materials: SH-SY5Y cells, cell culture medium, 24-well plates, Rotenone (neurotoxin), DCFDA dye, test compound, N-acetylcysteine (NAC, positive control), fluorescence microscope or plate reader.

-

Cell Culture: Seed SH-SY5Y cells in a 24-well plate and allow them to adhere and grow for 24 hours.

-

Assay Procedure: a. Pre-treat the cells with various concentrations of the test compound or NAC for 2-4 hours. b. Remove the medium and load the cells with 10 µM DCFDA in serum-free medium for 30 minutes in the dark. c. Wash the cells with phosphate-buffered saline (PBS) to remove excess dye. d. Add fresh medium containing the test compound/NAC and the neurotoxin (e.g., 1 µM Rotenone) to induce oxidative stress. Include a vehicle-treated control group and a Rotenone-only group. e. Incubate for 4-6 hours.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm) or capture images using a fluorescence microscope.

-

Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. A significant reduction in fluorescence in the presence of the test compound compared to the Rotenone-only group indicates antioxidant activity.

Core Research Application II: Versatile Synthetic Intermediate

The true power of a scaffold lies in its adaptability. The hydroxyl and lactam functionalities on 1-Benzyl-4-hydroxypyrrolidin-2-one make it an excellent starting point for building chemical libraries to probe structure-activity relationships (SAR).[16][17]

Synthetic Diversification Strategies:

Caption: Synthetic Diversification of the Core Scaffold.

Featured Protocol: General Procedure for O-Acylation

This protocol describes a standard method to esterify the 4-hydroxyl group, creating a library of analogs with varied ester side chains.

-

Materials: 1-Benzyl-4-hydroxypyrrolidin-2-one, a selection of acyl chlorides or carboxylic acids, dichloromethane (DCM) as solvent, a base such as triethylamine (TEA) or pyridine, and a coupling agent like EDC if starting from a carboxylic acid.

-

Reaction Setup: a. Dissolve 1-Benzyl-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). b. Add the base (e.g., TEA, 1.5 eq). c. Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. If using a carboxylic acid, add the acid (1.1 eq) and the coupling agent (e.g., EDC, 1.2 eq) to the solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: a. Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate. b. Separate the organic layer, and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel to obtain the pure ester derivative.

-

Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.

Conclusion and Future Outlook

1-Benzyl-4-hydroxypyrrolidin-2-one is more than a simple chemical; it is a strategic starting point for innovation in drug discovery. Its established links to CNS-active pharmacophores, combined with its synthetic tractability, make it a high-value scaffold for researchers. The primary avenues for exploration lie in the development of novel therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's, where its structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Future research should expand beyond these areas to explore its potential against other targets, leveraging the broad biological activity profile of the pyrrolidinone class, which includes anticancer, antiviral, and anti-inflammatory effects.[1][18] The systematic exploration of this scaffold promises to yield novel chemical entities capable of addressing significant unmet medical needs.

References

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available from: [Link]

-

Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718. Available from: [Link]

-

Gouliaev, A. H., & Senning, A. (2001). Pyrrolidone derivatives. Brain Research Reviews, 35(1), 59-90. Available from: [Link]

-

Researchers develop chemical compound with potential against Alzheimer's disease. (2025, November 12). FAPESP. Retrieved February 29, 2024, from [Link]

-

(4S)-1-benzyl-4-hydroxypyrrolidin-2-one | 191403-66-4. (n.d.). Pharmaffiliates. Retrieved February 29, 2024, from [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)). Available from: [Link]

-

Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 93. Available from: [Link]

-

Wang, Y., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Scientific Reports, 11(1), 19722. Available from: [Link]

-

1-Benzyl-4(S)-hydroxypyrrolidin-2-one | C11H13NO2. (n.d.). BuyersGuideChem. Retrieved February 29, 2024, from [Link]

-

New drug shows potential as prophylactic for Alzheimer's disease. (2021, March 3). Drug Target Review. Retrieved February 29, 2024, from [Link]

-

UB researchers develop a new compound with therapeutic potential against Alzheimer's disease. (2025, April 1). University of Barcelona. Retrieved February 29, 2024, from [Link]

-

1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one. (n.d.). PubChemLite. Retrieved February 29, 2024, from [Link]

-

1-benzyl-4-hydroxypyrrolidin-2-one (C11H13NO2). (n.d.). PubChemLite. Retrieved February 29, 2024, from [Link]

-

New drug molecule could lead to new treatments for Parkinson's disease in younger patients. (2024, September 20). McGill University. Retrieved February 29, 2024, from [Link]

-

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid | C12H15NO3. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

-

Kumar, A., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849–2860. Available from: [Link]

-

Rezai, T., et al. (2018). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry, 42(3), 808-825. Available from: [Link]

-

Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ScienceRise: Pharmaceutical Science. Available from: [Link]

-

A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022). UiTM Institutional Repository. Available from: [Link]

-

Experimental drug stops Parkinson's disease progression and symptoms in mice. (2018, July 3). JHU Hub. Retrieved February 29, 2024, from [Link]

-

New drug molecule could lead to new treatments for Parkinson's disease in younger patients. (2024, September 20). EurekAlert!. Retrieved February 29, 2024, from [Link]

-

Maruyama, W., et al. (2004). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. Journal of Neuroscience Research, 76(4), 563-71. Available from: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

-

Solmaz, G. D., & Erbaş, O. (2023). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. Journal of Experimental and Basic Medical Sciences, 4(2), 162-169. Available from: [Link]

-

Maslivets, A. N., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2024(1), M1795. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. PubChemLite - 1-benzyl-4-hydroxypyrrolidin-2-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. (S)-1-Benzyl-4-hydroxypyrrolidin-2-one - [sigmaaldrich.com]

- 7. journals.uran.ua [journals.uran.ua]

- 8. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 9. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental drug stops Parkinson's disease progression and symptoms in mice | Hub [hub.jhu.edu]

- 14. New drug molecule could lead to new treatments for Parkinson’s disease in younger patients | EurekAlert! [eurekalert.org]

- 15. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FCKeditor - Resources Browser [cassiday.com]

- 17. ir.uitm.edu.my [ir.uitm.edu.my]

- 18. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: 1-Benzyl-4-hydroxypyrrolidin-2-one

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 / 105373-16-0) is a functionalized pyrrolidinone derivative widely utilized as a chiral building block in the synthesis of pharmaceutical agents, including nootropics (racetam derivatives) and antimicrobial scaffolds.[1][2][3][4][5]

While often categorized as a standard organic intermediate, its structural relationship to 2-pyrrolidone and N-methylpyrrolidone (NMP) necessitates a rigorous safety approach.[5] The pyrrolidinone core is associated with enhanced dermal penetration properties, meaning this compound—and solutions containing it—must be handled with protocols that assume a higher potential for transdermal bioavailability than generic organic solids.[5]

This guide provides a self-validating safety framework for researchers, moving beyond generic SDS advice to address specific laboratory workflows.

Part 1: Physicochemical Profile & Hazard Identification[5][6]

Effective risk assessment begins with accurate property identification.[5] The high boiling point and solid state of this compound reduce inhalation risk unless aerosolized, but its solubility profile dictates specific liquid-handling precautions.[5]

Table 1: Critical Physicochemical Properties

| Property | Value | Operational Implication |

| CAS Number | 191403-66-4 (S-isomer) | Verify stereochemistry for synthesis; safety profile applies to racemate/isomers.[5] |

| Physical State | Solid (Powder/Crystalline) | Low vapor pressure; dust generation is the primary inhalation vector.[5] |

| Melting Point | 107–112 °C | Stable solid at room temp; melt processing requires fume hood.[5] |

| Boiling Point | ~405 °C (Predicted) | Non-volatile; thermal decomposition likely before boiling.[5] |

| Solubility | Soluble in DMSO, MeOH, DCM | High Risk: Solubilized form enhances skin absorption potential.[5] |

| Storage | 2–8 °C (Refrigerate) | Hygroscopic; moisture uptake can alter weight accuracy and stability.[5] |

GHS Hazard Classification

Based on structural analogs and available safety data, the compound is classified under GHS Category 4 (Oral Toxicity) and Category 2 (Irritant) .[4][5]

-

Signal Word: WARNING

ngcontent-ng-c2977031039="" class="ng-star-inserted">Expert Insight: Do not underestimate the "Irritant" classification. Pyrrolidinone derivatives are known permeation enhancers.[5] An irritant on the skin surface that also enhances penetration can lead to systemic delivery of the compound or its solvent vehicle.[4][5]

Part 2: Engineering Controls & PPE Matrix

Standard nitrile gloves may offer insufficient protection against pyrrolidone-based solutions over long durations.[4][5] The following matrix defines protection levels based on the state of matter.

DOT Diagram 1: PPE & Containment Decision Logic

Figure 1: Decision logic for selecting containment and PPE based on the physical state of the compound.

Glove Selection Protocol

-

Dry Solid: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.[5] Change immediately if contaminated to prevent incidental transfer to surfaces.[5]

-

In Solution (DMSO/DMF/DCM):

-

Primary Recommendation: Silver Shield / Laminate gloves are the only material offering >4 hours breakthrough time for pyrrolidone/solvent mixtures.[4][5]

-

Secondary Option: Double-gloving with Nitrile.[5] This does not prevent permeation but provides a momentary buffer layer to allow safe removal after a splash.[5]

-

Part 3: Operational Protocols

Storage & Stability Management[5][6][13]

-

Hygroscopicity Check: Upon receipt, inspect the container seal. If the solid appears clumpy or sticky, it has likely absorbed moisture.[4][5]

-

Desiccation: Store under an inert atmosphere (Argon/Nitrogen) within a desiccator if the primary container seal is compromised.[4][5]

-

Refrigeration: Maintain at 2–8 °C. Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.[4][5]

Weighing & Transfer (Solid Handling)

-

Static Control: Pyrrolidinone solids can be static-prone.[5][6] Use an anti-static gun or polonium strip near the balance if the powder "flies."[5]

-

Containment: Perform all weighing inside a chemical fume hood. If a balance is not available in the hood, use a tarred closed vessel method:

Reaction Setup & Heating

-

Thermal Decomposition: Avoid heating above 150 °C unless necessary. Pyrrolidinones can undergo ring-opening or oxidation at high temperatures in the presence of strong acids/bases.[4][5]

-

Quenching: When used as an intermediate, ensure unreacted starting material is quenched or removed before workup to prevent contamination of the aqueous phase.[4][5]

Part 4: Emergency Response & Waste Disposal[6][12][13]

DOT Diagram 2: Spill Response Workflow

Figure 2: Step-by-step workflow for managing spills, prioritizing dust suppression for solids and containment for solutions.[4][5]

First Aid Specifics

-

Skin Contact: Immediately wash with soap and water for 15 minutes .[5][10] Do not use ethanol or acetone to wash skin; these solvents will strip natural oils and drive the pyrrolidinone deeper into the dermal layer.[5]

-

Eye Contact: Flush with water for 15 minutes.[5][8][9][10] The lactam ring structure can be irritating to mucous membranes; seek ophthalmological evaluation if redness persists.[5]

-

Ingestion: Do NOT induce vomiting. The compound is harmful if swallowed (H302).[4][5][6] Rinse mouth and seek medical attention immediately.

Waste Disposal Streams[5][6]

-

Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - Toxic/Irritant."[4][5]

-

Aqueous Waste: If used in reaction workups, the aqueous layer must be treated as hazardous organic waste due to the water solubility of the lactam ring.[4][5] Do not pour down the drain.

References

-

Sigma-Aldrich. (2025).[5][6][12] (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Safety Data Sheet. Merck KGaA.[5][6] Retrieved from [4][5]

-

Fisher Scientific. (2021).[5][9][12] 1-Benzyl-4-hydroxypiperidine Safety Data Sheet (Analogous Structure). Thermo Fisher Scientific.[5] Retrieved from

-

PubChem. (n.d.).[5] Compound Summary: 1-Benzyl-4-hydroxypyrrolidin-2-one.[3][5] National Library of Medicine.[5] Retrieved from

-

Pharmaffiliates. (2024). (4S)-1-benzyl-4-hydroxypyrrolidin-2-one COA and MSDS. Retrieved from [2]

-

ILO (International Labour Organization). (2018).[4][5] ICSC 0562 - 2-Pyrrolidone (Class Toxicity Data). Retrieved from

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

1-Benzyl-4-hydroxypyrrolidin-2-one: Pharmacophore Analysis and Role in Neuroscience

This guide provides an in-depth technical analysis of 1-Benzyl-4-hydroxypyrrolidin-2-one , a critical pharmacophore and chiral scaffold in the development of nootropic agents, specifically those targeting the cholinergic system.

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 for the (S)-enantiomer) represents a "privileged structure" in medicinal chemistry, specifically within the racetam class of cognitive enhancers. While not a marketed drug itself, it serves as a high-value chiral scaffold and metabolic probe for understanding the Structure-Activity Relationship (SAR) of M1 muscarinic agonists like Nebracetam (WEB-1881). Its structural rigidity and hydrogen-bonding capability at the C4 position make it an essential tool for mapping the orthosteric and allosteric binding sites of G-protein coupled receptors (GPCRs) involved in memory and neuroprotection.

This guide details its synthesis, pharmacological mechanisms (inferred from high-affinity analogs), and utility in neurotherapeutic development.

Part 1: Chemical Identity & Structural Properties[1]

The compound consists of a pyrrolidin-2-one (lactam) core N-substituted with a benzyl group , featuring a hydroxyl group at the C4 position.[1] The stereochemistry at C4 is critical for biological activity, with the (S)-enantiomer often being the preferred synthon for bioactive derivatives.

Physicochemical Profile

| Property | Data | Relevance |

| IUPAC Name | 1-benzyl-4-hydroxypyrrolidin-2-one | Core nomenclature |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | Optimal for BBB penetration (<400 Da) |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity ensures BBB crossing |

| H-Bond Donors | 1 (C4-OH) | Critical for receptor pocket interaction |

| H-Bond Acceptors | 2 (C=O, -OH) | Lactam carbonyl is a key pharmacophore |

| Chirality | (S) or (R) at C4 | (S)-isomer is derived from L-Malic acid |

Part 2: Synthesis & Experimental Protocols

The synthesis of the optically active (S)-enantiomer is a classic example of chiral pool synthesis , utilizing naturally occurring (S)-Malic Acid as the starting material. This route is preferred for its high enantiomeric excess (ee).

Protocol: Enantioselective Synthesis from (S)-Malic Acid

Objective: Synthesize (S)-1-benzyl-4-hydroxypyrrolidin-2-one with >98% ee.

Reagents:

-

(S)-Malic Acid (Starting material)

-

Benzylamine (Primary amine source)

-

Acetyl Chloride / Methanol (Esterification)

-

Borane-Dimethyl Sulfide (BMS) or LiAlH₄ (Selective reduction)

-

Toluene (Solvent)

Step-by-Step Methodology:

-

Cyclization to Succinimide Intermediate:

-

Dissolve (S)-Malic acid (10 mmol) in acetyl chloride (20 mL) to form the anhydride/chloride intermediate.

-

Add Benzylamine (10 mmol) dropwise at 0°C.

-

Reflux in toluene for 4 hours. The reaction undergoes condensation to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (succinimide derivative).

-

Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The dione is more polar than the starting amine.

-

-

Regioselective Reduction:

-

The challenge is reducing one carbonyl (C5) to a methylene group while preserving the lactam (C2) and the hydroxyl group.

-

Dissolve the succinimide (5 mmol) in anhydrous THF.

-

Add LiAlH₄ (2.5 eq) carefully at -78°C to control reduction, or use NaBH₄ with an activating agent if milder conditions are required.

-

Note: Over-reduction leads to the pyrrolidine (removing both carbonyls). Controlled reduction yields the target pyrrolidin-2-one.

-

-

Purification:

-

Quench with Glauber’s salt (Na₂SO₄·10H₂O). Filter the aluminum salts.

-

Concentrate the filtrate.

-

Recrystallize from Ethanol/Ether to obtain white crystals.

-

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from Malic Acid to the target scaffold.

Caption: Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one via chiral pool synthesis from Malic Acid.

Part 3: Neuroscience Applications & Mechanism of Action

While Nebracetam (4-aminomethyl analog) is the clinically investigated nootropic, 1-benzyl-4-hydroxypyrrolidin-2-one serves as the fundamental lipophilic core that enables interaction with the M1 Muscarinic Acetylcholine Receptor (mAChR) .

The "Racetam" Pharmacophore Mechanism

The pyrrolidin-2-one ring mimics the structure of pyroglutamate , a metabolic intermediate of glutamate. However, the benzyl substitution shifts the profile towards cholinergic modulation .

-

Target: M1 Muscarinic Receptor (Gq-coupled).

-

Action: Allosteric Agonism or Positive Allosteric Modulation (PAM).

-

Effect: Binding induces a conformational change that activates the Gq protein cascade.

Signal Transduction Pathway

Upon binding, the compound (or its active derivatives) triggers the following cascade, leading to cognitive enhancement and neuroprotection:

-

Gq Activation: The Gαq subunit activates Phospholipase C (PLC).

-

IP3 Generation: PLC hydrolyzes PIP2 into IP3 and DAG.

-

Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), releasing Ca²⁺.

-

Kinase Activation: Elevated Ca²⁺ activates PKC and CaMKII.

-

Downstream Effects:

-

LTP (Long-Term Potentiation): Enhanced synaptic plasticity via AMPA receptor phosphorylation.

-

Neuroprotection: Prevention of apoptosis via Bcl-2 upregulation.

-

Visualization: M1 Signaling Cascade

Caption: Signal transduction pathway activated by benzyl-pyrrolidone agonists via the M1 muscarinic receptor.

Part 4: Comparative Pharmacology (SAR)

The 4-hydroxy group in the title compound distinguishes it from other racetams. Below is a comparison of how C4-substitution affects neuroactivity.

| Compound | C4 Substituent | Primary Mechanism | Neuroscience Application |

| 1-Benzyl-4-hydroxypyrrolidin-2-one | -OH | Scaffold / M1 Probe | SAR Studies, Metabolite |

| Nebracetam | -CH₂NH₂ | M1 Agonist / Ca²⁺ Influx | Nootropic, Anticonvulsant |

| Piracetam | -H (No benzyl) | Membrane Fluidity / AMPA | General Cognitive Decline |

| Oxiracetam | -OH (No benzyl) | AMPA Modulation | Memory Enhancement |

Key Insight: The Benzyl group at N1 is the driver for M1 receptor affinity . The 4-OH group increases water solubility compared to the unsubstituted benzyl-pyrrolidone, potentially altering pharmacokinetics (clearance) while maintaining the hydrogen bond network necessary for receptor pocket fidelity.

References

-

Synthesis & SAR of Benzyl-pyrrolidines: Perekhoda, L., et al. (2024).[2] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives Structurally Related with Nebracetam. ScienceRise: Pharmaceutical Science.[2]

-

Nebracetam (M1 Agonist) Mechanism: Kitamura, Y., Kaneda, T., & Nomura, Y. (1991).[3][4] Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist.[3][4] Japanese Journal of Pharmacology.[3][4][5]

-

Metabolism of Pyrrolidone Nootropics: Fujimaki, Y., Sudo, K., & Hakusui, H. (1993).[6] Pharmacokinetics of nefiracetam and three metabolites in humans and stereoselective hydroxylation of its pyrrolidine ring.[7] Xenobiotica.[7]

-

Chemical Structure & Properties: PubChem. (n.d.). 1-Benzyl-4-hydroxypyrrolidin-2-one (CID 9920606).[8] National Center for Biotechnology Information.

Sources

- 1. PubChemLite - 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. journals.uran.ua [journals.uran.ua]

- 3. Nebracetam - Wikipedia [en.wikipedia.org]

- 4. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gwern.net [gwern.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Pharmacokinetics of nefiracetam and three metabolites in humans and stereoselective hydroxylation of its pyrrolidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1-benzyl-4-hydroxypyrrolidin-2-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]

Therapeutic Potential and Synthetic Utility of 1-Benzyl-4-hydroxypyrrolidin-2-one

Technical Guide & Whitepaper [1]

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 for S-isomer; 125370-52-7 for racemate) is a high-value chiral pharmacophore and synthetic intermediate, not a final marketed drug formulation.[1] Its significance in drug development lies in its structural versatility as a pyrrolidinone scaffold , serving as the direct precursor to the nootropic agent Nebracetam and a critical building block for the pyrrolidine side-chains of carbapenem antibiotics .

This guide analyzes the compound's utility in medicinal chemistry, detailing its transformation into bioactive therapeutics, its structural role in receptor modulation (cholinergic and glutamatergic systems), and scalable synthesis protocols for research applications.

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The molecule consists of a 5-membered lactam (pyrrolidin-2-one) ring substituted with a benzyl group at the

-

Lactam Core (Pyrrolidin-2-one): Mimics the peptide bond geometry (

-proline mimic), allowing it to interact with peptidomimetic recognition sites, such as Penicillin-Binding Proteins (PBPs) in bacteria or AMPA/Muscarinic receptors in the CNS.[1] -

4-Hydroxyl Group: A critical functional handle.[1] It provides stereochemical complexity (

or -

N-Benzyl Moiety: Acts as a lipophilic anchor, enhancing blood-brain barrier (BBB) penetration in neurological applications, or serving as a robust protecting group during multi-step antibiotic synthesis.[1]

Stereochemical Significance

The biological activity of pyrrolidinone derivatives is highly stereospecific.

-

(S)-Enantiomer: Often the preferred chiral form for synthesizing Nebracetam and carbapenem side chains (e.g., related to the hydroxyproline backbone).[1]

-

(R)-Enantiomer: May exhibit distinct or reduced pharmacological profiles, necessitating enantioselective synthesis or chiral resolution.[1]

Part 2: Therapeutic Applications & Mechanism of Action

While 1-Benzyl-4-hydroxypyrrolidin-2-one is an intermediate, its derivatives drive significant therapeutic effects.[1]

Neurology: The Racetam Pathway (Nebracetam)

The most direct therapeutic application is the synthesis of Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one).[1]

-

Transformation: The 4-hydroxyl group is converted to an aminomethyl group.[1]

-

Mechanism of Action (MoA):

-

M1 Muscarinic Agonism: Nebracetam derivatives bind to the M1 receptor, facilitating G-protein coupling (

), leading to phospholipase C activation and IP3 production.[1] This pathway is critical for memory consolidation.[1] -

Choline Uptake Enhancement: The pyrrolidinone core modulates high-affinity choline uptake (HACU) in presynaptic terminals.[1]

-

Neuroprotection: Prevents glutamate-induced neurotoxicity by modulating intracellular

influx.[1]

-

Infectious Disease: Carbapenem Antibiotics

The 4-substituted pyrrolidine ring is a "privileged structure" in carbapenems (e.g., Meropenem, Ertapenem).

-

Role: The pyrrolidine side chain at C-2 of the carbapenem core dictates the spectrum of activity and stability against renal dehydropeptidase-I (DHP-I).[1]

-

MoA: The rigid pyrrolidine ring positions the antibiotic's active site to covalently inhibit PBPs, preventing bacterial cell wall synthesis.

Pathway Visualization

The following diagram illustrates the conversion of the scaffold into bioactive agents and their downstream signaling effects.

Caption: Divergent synthetic pathways from the 1-Benzyl-4-hydroxypyrrolidin-2-one scaffold leading to neuroprotective (Nebracetam) and antimicrobial (Carbapenem) outcomes.[1]

Part 3: Experimental Protocols

Synthesis via Tetramic Acid Reduction

This protocol describes the synthesis of the target compound from

Objective: Synthesize 1-Benzyl-4-hydroxypyrrolidin-2-one from

Reagents:

- -Benzyl-amino acid ethyl ester[1]

-

Sodium Borohydride (

)[1][2] -

Dichloromethane (DCM), Methanol (MeOH)

Workflow:

| Step | Operation | Critical Parameter |

| 1. Acylation | React | Maintain |

| 2. Cyclization | Reflux the intermediate in ethyl acetate to induce decarboxylative cyclization, yielding the Tetramic Acid (pyrrolidine-2,4-dione).[1] | Monitor |

| 3. Reduction | Dissolve Tetramic Acid in MeOH. Add | Regioselectivity: |

| 4. Purification | Quench with acetic acid.[1] Extract with EtOAc.[1][3] Purify via column chromatography (Silica, Hexane:EtOAc). | Target Yield: 60-75%. |

Quality Control & Validation

-

NMR Verification:

-

NMR (400 MHz,

-

NMR (400 MHz,

-

Chiral HPLC: Use a Chiralpak AD-H column to verify enantiomeric excess (

) if synthesizing the pure enantiomer.[1]

Part 4: Safety & Toxicology[1]

-

Handling: The compound is a substituted lactam. While not acutely toxic, it should be treated as a potential irritant.[1]

-

Precursor Risks: The synthesis involves Sodium Borohydride (flammable solid, releases hydrogen) and Meldrum's Acid (irritant). All reactions must be conducted in a fume hood.[1]

-

Metabolic Fate: In vivo, the benzyl group may undergo oxidative dealkylation by CYP450 enzymes. The lactam ring is generally stable but can be hydrolyzed by specific lactamases.

Part 5: Future Directions

The "Green Chemistry" potential of this scaffold is emerging. Recent research indicates that Itaconic Acid (a renewable bio-feedstock) can be converted into pyrrolidinone derivatives via enzymatic pathways (P450pyr monooxygenase) or chemical amination.[1] This positions 1-Benzyl-4-hydroxypyrrolidin-2-one as a sustainable entry point for manufacturing complex pharmaceuticals, moving away from petrochemical-derived starting materials.[1]

References

-

Perekhoda, L., et al. (2024).[1][4] Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science.[1][5] Link

-

Universiti Teknologi MARA. (2022).[1][2] A Short Synthesis of 4-Hydroxypyrrolidine-2-One from Tetramic Acid Intermediates. UiTM Institutional Repository.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 65926, Nebracetam. PubChem.[1] Link[1]

-

Ge, Y., et al. (2015).[1] Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. Fungal Biology and Biotechnology. Link

-

Fofana, M., et al. (2023).[1][6] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Scientific Journal of Chemical Sciences. Link

Sources

- 1. Nebracetam | C12H16N2O | CID 65926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.uran.ua [journals.uran.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

Methodological & Application

analytical methods for 1-Benzyl-4-hydroxypyrrolidin-2-one characterization

Title: Comprehensive Analytical Characterization of 1-Benzyl-4-hydroxypyrrolidin-2-one: Methodologies for Structural and Chiral Purity Determination

Scientific Context & Analytical Strategy

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS 101385-90-4 for the (R)-enantiomer; CAS 122536-64-5 for the (S)-enantiomer) is a highly versatile chiral building block. It is frequently employed in the asymmetric synthesis of complex natural products, such as marine bistramides, and pharmaceutical intermediates like oxiracetam [1]. Because the molecule possesses a stereocenter at the C4 position and a benzyl-protected lactam nitrogen, rigorous analytical characterization is mandatory to ensure both chemical integrity and enantiomeric excess (

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. The protocols detailed below form a self-validating analytical system. By combining orthogonal techniques—Nuclear Magnetic Resonance (NMR) for atomic-level structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) for chemical purity, and Chiral High-Performance Liquid Chromatography (HPLC) for stereochemical resolution—we establish a robust, closed-loop validation workflow for this critical intermediate.

Analytical workflow for the comprehensive characterization of 1-benzyl-4-hydroxypyrrolidin-2-one.

Structural Elucidation via NMR Spectroscopy

Causality & Experimental Design:

Proton (

A key diagnostic feature of this molecule is the diastereotopic nature of the methylene protons at C3 (adjacent to the carbonyl) and C5 (adjacent to the nitrogen). Because of the adjacent chiral center at C4, these protons exist in distinct magnetic environments, splitting into complex doublet-of-doublets (dd) rather than simple triplets or singlets [2].

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh 15–20 mg of the dried 1-benzyl-4-hydroxypyrrolidin-2-one sample.

-

Dissolution: Dissolve the sample in 0.6 mL of CDCl

containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Ensure complete dissolution via gentle vortexing. -

Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

-

Acquisition: Acquire the

H NMR spectrum at -

Validation: Verify the integration ratio. The aromatic protons must integrate to exactly 5 relative to the single methine proton at C4.

Table 1: Expected

| Chemical Shift ( | Multiplicity & Coupling | Integration | Assignment / Structural Causality |

| 7.20 – 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl protecting group. |

| 4.40 – 4.60 | AB quartet / Multiplet | 2H | Benzylic -CH |

| 4.35 – 4.50 | Multiplet (m) | 1H | C4 Methine (-CH-OH). Deshielded by the hydroxyl oxygen. |

| 3.10 & 3.40 | Doublet of doublets (dd) | 1H + 1H | C5 Methylene (-CH |

| 2.40 & 2.65 | Doublet of doublets (dd) | 1H + 1H | C3 Methylene (-CH |

| 2.50 – 3.00 | Broad singlet (br s) | 1H | Hydroxyl (-OH). Exchangeable with D |

Chemical Purity and Mass Confirmation (LC-MS)

Causality & Experimental Design:

While NMR confirms the bulk structure, LC-MS is required to detect trace organic impurities (e.g., unreacted benzyl bromide or ring-opened byproducts) and confirm the molecular weight. We utilize a reversed-phase C18 column with an acidic mobile phase (0.1% Formic Acid). The acid suppresses the ionization of residual silanols on the column (preventing peak tailing) and acts as a proton source to promote robust

Protocol: LC-MS Purity Workflow

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

-

Sample Preparation: Dissolve the sample to a final concentration of 0.1 mg/mL in the diluent.

-

Chromatographic Separation:

-

Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min (split 1:4 prior to the MS source).

-

-

Detection: Monitor UV absorbance at 210 nm (amide bond) and 254 nm (benzyl group). Set the mass spectrometer to ESI+ mode, scanning from

100 to 1000. -

System Suitability (Self-Validation): A blank injection must precede the sample to rule out carryover. The target compound will elute as a sharp peak with a corresponding base peak of

192.1 (

Stereochemical Purity: Enantiomeric Excess ( ) via Chiral HPLC

Causality & Experimental Design:

Standard achiral stationary phases cannot differentiate between the (R) and (S) enantiomers of 1-benzyl-4-hydroxypyrrolidin-2-one. To resolve them, we employ a polysaccharide-based chiral stationary phase, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coating (e.g., Chiralcel OD-H) [2]. The separation is driven by transient, diastereomeric interactions—specifically hydrogen bonding between the analyte's hydroxyl/lactam groups and the carbamate linkages of the stationary phase, combined with

A normal-phase solvent system (Hexane/Isopropanol) is strictly required. Using highly polar or acidic solvents can strip the coated chiral selector from the silica support, destroying the column.

Protocol: Chiral HPLC Determination

-

Mobile Phase Preparation: Mix HPLC-grade Hexane and 2-Propanol (Isopropanol) in a 95:5 (v/v) ratio. Degas thoroughly via ultrasonication.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase. Crucial Step: Never dissolve the sample in pure strong solvents (like DCM or pure Methanol) as this will cause severe peak distortion (the "solvent effect") upon injection into a normal-phase system.

-

System Equilibration: Flush the Chiralcel OD-H column with the mobile phase at 1.0 mL/min until the baseline is perfectly stable (typically 30–45 minutes).

-

Self-Validating Control (Racemate Injection): Inject 10 µL of a racemic standard of 1-benzyl-4-hydroxypyrrolidin-2-one.

-

Acceptance Criterion: The chromatogram must show two distinct peaks with an area ratio of 50:50 (

) and a resolution (

-

-

Sample Injection: Inject 10 µL of the synthesized enantioenriched batch.

-

Calculation: Calculate the enantiomeric excess using the integrated peak areas:

Table 2: Chiral HPLC Method Parameters

| Parameter | Specification | Causality / Rationale |

| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) | Polysaccharide backbone provides chiral cavities for stereoselective hydrogen bonding. |

| Mobile Phase | Hexane / 2-Propanol (95:5 v/v) | Normal-phase conditions preserve the coated chiral selector and promote H-bonding. |

| Flow Rate | 1.0 mL/min | Optimizes the van Deemter curve for 5 µm particles, balancing speed and resolution. |

| Detection | UV at 254 nm | Targets the |

| Temperature | 25 °C (Thermostatted) | Chiral recognition is highly temperature-dependent; strict control prevents retention time drift. |

References

-

Amazon AWS / Supporting Information. (n.d.). Non-Racemic Bicyclic Lactam Lactones Via Regio- and cis-Diastereocontrolled C–H insertion. Retrieved March 1, 2026, from[Link]

Comprehensive Characterization Guide: 1-Benzyl-4-hydroxypyrrolidin-2-one

Application Note: AN-CHEM-191-04

Executive Summary & Structural Context

This guide details the structural characterization of 1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4), a critical chiral intermediate in the synthesis of pyrrolidine-based nootropics (racetams) and pharmaceutical scaffolds.

Unlike simple achiral lactams, this molecule possesses a stereocenter at the C4 position. This chirality induces magnetic non-equivalence in the protons of the methylene groups (C3, C5, and the N-benzyl linker), creating complex second-order coupling patterns in NMR spectra. This protocol addresses the specific challenge of resolving these diastereotopic protons and validating the structure using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity[1][2][3][4][5][6][7][8]

-

Molecular Formula:

[2] -

Molecular Weight: 191.23 g/mol [1]

-

Key Structural Features:

-Lactam ring, N-benzyl protection, C4-hydroxyl stereocenter.

Experimental Protocols

Sample Preparation

NMR Spectroscopy:

-

Solvent Selection: DMSO-

is the preferred solvent for full characterization. It inhibits proton exchange, allowing the observation of the hydroxyl proton doublet ( -

Concentration: 10-15 mg in 0.6 mL solvent for

H; 30-50 mg for

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation

.

Analytical Workflow

The following diagram outlines the logical flow for confirming the structure and purity of the compound.

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry Data & Analysis

Fragmentation Logic

In ESI(+) mode, the molecule typically appears as the protonated molecular ion

Key Fragmentation Pathways:

-

Primary Loss: Loss of water (

, -18 Da) from the C4-hydroxyl group is common, especially if source temperatures are high. -

Base Peak: Cleavage of the N-Benzyl bond generates the stable tropylium ion (

) at m/z 91.

Figure 2: Proposed ESI(+) fragmentation pathway.

Mass Spectrum Table

| m/z (Observed) | Ion Identity | Relative Abundance | Structural Inference |

| 192.1 | 80-100% | Parent Molecule (Protonated) | |

| 214.1 | Variable | Sodium Adduct (Common in glass) | |

| 174.1 | 10-30% | Loss of OH (Confirms Hydroxyl) | |

| 91.0 | 100% (Base) | Benzyl group (Tropylium) |

NMR Spectroscopy Data & Analysis

The "Expert" Insight: Diastereotopicity

The defining feature of this NMR spectrum is the behavior of the benzylic protons (

-

Observation: They appear as an AB Quartet (two doublets with a large geminal coupling constant,

Hz), rather than a singlet. -

Implication: If you see a singlet for the benzyl

, your compound may have racemized or the resolution is insufficient.

H NMR Data (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ar-H | 7.20 – 7.40 | Multiplet | 5H | - | Phenyl ring protons |

| OH | 5.25 | Doublet | 1H | 3.5 | Hydroxyl (visible in dry DMSO) |

| N-CH-Ph (Ha) | 4.48 | Doublet | 1H | 15.0 | Diastereotopic Benzyl proton A |

| H4 | 4.35 | Multiplet | 1H | - | Methine at chiral center |

| N-CH-Ph (Hb) | 4.28 | Doublet | 1H | 15.0 | Diastereotopic Benzyl proton B |

| H5a | 3.45 | dd | 1H | 10.5, 5.2 | Protons adjacent to N (Deshielded) |

| H5b | 3.12 | d (broad) | 1H | 10.5 | Geminal partner to H5a |

| H3a | 2.68 | dd | 1H | 16.5, 7.5 | Protons adjacent to Carbonyl |

| H3b | 2.25 | dd | 1H | 16.5, 3.5 | Geminal partner to H3a |

C NMR Data (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment |

| C=O | 172.5 | Lactam Carbonyl (C2) |

| Ar-C (ipso) | 137.2 | Quaternary Aromatic |

| Ar-C | 128.8, 127.8, 127.4 | Aromatic CH (Ortho, Meta, Para) |

| CH-OH | 64.8 | C4 (Chiral Center) |

| N-CH2 | 56.2 | C5 (Ring methylene) |

| Bn-CH2 | 46.5 | Benzylic Methylene |

| CH2-CO | 41.8 | C3 (Ring methylene) |

Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common. Use the following diagnostic signals to detect them:

-

Benzylamine (Starting Material):

-

Look for a triplet at

3.7 ppm ( -

MS: m/z 108.

-

-

Malic Acid (Starting Material):

-

Look for carboxylic acid protons (very downfield >11 ppm) or CH-OH at different shifts.

-

-

Elimination Product (Unsaturated Lactam):

-

If the reaction was heated too vigorously, water is eliminated to form the double bond (1-benzyl-1,5-dihydro-2H-pyrrol-2-one).

-

Diagnostic Signal: Olefinic protons appearing at

6.0 – 7.0 ppm.

-

References

-

PubChem. (n.d.). 1-benzyl-4-hydroxypyrrolidin-2-one (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Fofana, M., et al. (2023).[4][5] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Retrieved October 26, 2023, from [Link] Note: Used for comparative NMR data of the benzyl-pyrrolidine scaffold.

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. PubChemLite - 1-benzyl-4-hydroxypyrrolidin-2-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

using 1-Benzyl-4-hydroxypyrrolidin-2-one as a synthetic intermediate

Application Note: Strategic Utilization of 1-Benzyl-4-hydroxypyrrolidin-2-one in Chiral Scaffold Synthesis

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one is a high-value chiral building block derived from the chiral pool (typically malic acid or 4-hydroxyproline). Its utility lies in its bifunctionality: it possesses a reactive hydroxyl stereocenter at C4 and a protected lactam nitrogen. This scaffold is a critical intermediate in the synthesis of carbapenem antibiotics , nootropic agents (racetam analogs), and NMDA receptor antagonists .

This guide provides field-proven protocols for the three most critical transformations of this intermediate:

-

Deoxyfluorination (Accessing metabolically stable 4-fluoro analogs).

-

Mitsunobu Inversion/Amination (Accessing chiral amines).

-

Oxidative Activation (Accessing 2,4-pyrrolidinediones for C3-functionalization).

Critical Quality Attributes (CQA) & Sourcing

Before initiating synthesis, the starting material must be validated. This lactam is hygroscopic; water content interferes with DAST and Mitsunobu reactions.

| Parameter | Specification | Method | Impact of Failure |

| Purity | >98% | HPLC (210 nm) | Side reactions in oxidation steps. |

| Chiral Purity | >99% ee | Chiral HPLC (Chiralcel OD-H) | Loss of potency in final drug candidate. |

| Water Content | <0.1% | Karl Fischer | Critical: DAST hydrolysis releases HF (safety hazard) and reduces yield. |

| Appearance | White to off-white solid | Visual | Yellowing indicates oxidation/impurity. |

Drying Protocol: If water content >0.1%, dissolve in Toluene and concentrate in vacuo (azeotropic drying) three times prior to use.

Synthetic Workflows & Decision Logic

The following diagram illustrates the divergent synthetic pathways available from this central hub.

Figure 1: Divergent synthetic utility of the 1-benzyl-4-hydroxypyrrolidin-2-one scaffold.

Detailed Experimental Protocols

Protocol A: Stereoselective Deoxyfluorination (Inversion)

Objective: Convert (4S)-OH to (4R)-F. Fluorine introduction increases metabolic stability and lipophilicity. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Safety Warning: DAST releases HF upon contact with water and can be explosive at high temperatures. Never heat the neat reagent.

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

-

Dissolution: Add 1-benzyl-4-hydroxypyrrolidin-2-one (1.0 eq, 10 mmol) and anhydrous DCM (dichloromethane, 40 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition: Add DAST (1.2 eq) dropwise via syringe over 15 minutes. Crucial: Maintain temp < -60°C to prevent elimination to the enamide.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours.

-

Quench: Cool back to 0°C. Quench by slow addition of saturated NaHCO₃ (aq). Caution: Vigorous CO₂ evolution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If elimination (olefin formation) is observed, switch solvent to THF or use Deoxo-Fluor, which is more thermally stable but less reactive.

Protocol B: Mitsunobu Inversion to Chiral Amines

Objective: Convert (4S)-OH to (4R)-N₃ (Azide), then reduce to (4R)-NH₂. Reagent: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), DPPA (Diphenylphosphoryl azide).

Step-by-Step:

-

Setup: Charge a dry flask with 1-benzyl-4-hydroxypyrrolidin-2-one (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[2]

-

Nucleophile: Add DPPA (1.2 eq).

-

Activator: Add DIAD (1.2 eq) dropwise. The solution will turn yellow.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

-

Workup: Concentrate THF. Dissolve residue in Ether/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

-

Reduction (Staudinger): Dissolve the crude azide in THF/Water (10:1). Add PPh₃ (1.5 eq). Heat to 50°C for 4 hours until N₂ evolution ceases.

-

Isolation: Acidify with 1M HCl to extract the amine into the aqueous phase (washing away impurities). Basify the aqueous layer and extract with DCM.

Self-Validating Check: The disappearance of the OH stretch (3400 cm⁻¹) and appearance of the Azide stretch (~2100 cm⁻¹) in IR confirms Step 4.

Protocol C: Oxidation to Pyrrolidine-2,4-dione (Tetramic Acid Analog)

Objective: Create a keto-lactam for functionalization at the C3 position (e.g., Knoevenagel condensation). Reagent: Dess-Martin Periodinane (DMP) or Swern conditions.

Step-by-Step:

-

Setup: Dissolve 1-benzyl-4-hydroxypyrrolidin-2-one (1.0 eq) in wet DCM (DMP requires trace water to accelerate, or use standard anhydrous if strictly following Swern).

-

Addition: Add DMP (1.2 eq) at 0°C.

-

Reaction: Stir at RT for 2 hours.

-

Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (to reduce unreacted periodinane). Stir vigorously until the layers separate clearly.

-

Isolation: Extract with DCM.

-

Stability Note: The product, 1-benzylpyrrolidine-2,4-dione, exists in equilibrium with its enol form. It is acidic (pKa ~6-7). Do not wash with strong base during workup, or the product will stay in the aqueous layer.

References

-

Mitsunobu Reaction Mechanisms & Applications

-

Synthesis of Pyrrolidine-2,3-diones (Related Oxidation Chemistry)

-

Synthesis of 4-Hydroxy-2-pyrrolidone (Patent Grounding)

-

General Reactivity of 4-Hydroxypyrrolidines

- Title: Synthesis of a New Chiral Pyrrolidine (NIH/PMC).

- Source: N

-

URL:[Link]

Sources

- 1. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. arrow.tudublin.ie [arrow.tudublin.ie]

- 10. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Technical Application Note: 1-Benzyl-4-hydroxypyrrolidin-2-one (BHP) in Neuronal Cell Culture

Introduction & Scientific Rationale